molecular formula C19H17F3N6O2S B2562258 N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide CAS No. 1185171-12-3

N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide

Cat. No.: B2562258
CAS No.: 1185171-12-3
M. Wt: 450.44
InChI Key: MPLQSMDAGDDMGM-UHFFFAOYSA-N
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Description

The compound N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide features a complex heterocyclic architecture. Its core consists of a 1H-imidazole ring linked to a pyridazine moiety via a sulfanyl bridge (–S–). Key substituents include:

  • A trifluoromethylphenyl group, contributing to lipophilicity and metabolic stability.
  • An N-methyl substitution on the imidazole ring, modulating electronic properties.

Its synthesis likely involves nucleophilic substitution at the pyridazine sulfur, as seen in analogous protocols .

Properties

IUPAC Name

N-methyl-1-[6-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2S/c1-23-18(30)14-9-28(11-25-14)15-6-7-17(27-26-15)31-10-16(29)24-8-12-2-4-13(5-3-12)19(20,21)22/h2-7,9,11H,8,10H2,1H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLQSMDAGDDMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the pyridazinyl and imidazole rings, followed by the introduction of the trifluoromethyl group and the carbamoyl moiety. Common reagents used in these reactions include trifluoromethylating agents, carbamoyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridazinyl and imidazole rings can participate in hydrogen bonding and other interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares functional motifs with several derivatives reported in the literature. Below is a comparative analysis:

Compound Core Structure Key Substituents Synthetic Method
Target Compound Imidazole-Pyridazine –S– linker, trifluoromethylphenyl, methylcarbamoyl Likely nucleophilic substitution (e.g., K₂CO₃, RCH₂Cl)
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole-Imidazole Trifluoromethylpyridinyl, methylimidazole Amide coupling (amine + acyl chloride)
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide Piperidine-Pyridine Trifluoromethylpyridinyl, methoxypyridinyl Thiourea oxidation (NaIO₄, NH₄OH)

Key Observations :

  • Heterocyclic Cores : The target’s imidazole-pyridazine scaffold differs from pyrrole-imidazole (compound 41, ) and piperidine-pyridine (compound 13, ), impacting π-π stacking and solubility.
  • Trifluoromethyl Groups : All three compounds incorporate trifluoromethyl substituents, which improve membrane permeability and resistance to oxidative metabolism .
  • Linkers : The –S– bridge in the target compound contrasts with direct methylene (–CH₂–) or carboxamide (–CONH–) linkers in analogs, altering conformational flexibility .

Analogues :

  • Compound 41 () : Synthesized via amide coupling, yielding 35% with HPLC purity >98%. NMR data (δ 11.55 ppm for NH) confirm carboxamide formation.
  • Compound 13 () : Oxidative desulfurization of a thiourea intermediate using NaIO₄/NH₄OH, achieving high yields in DMF/water .

Comparison :

  • The target’s sulfur-based linker may require milder conditions (room temperature, aqueous base) compared to oxidative steps in compound 13 .
  • Amide coupling (compound 41) and nucleophilic substitution (target) represent divergent strategies for side-chain introduction.

Physicochemical Properties

Parameter Target Compound Compound 41 Compound 13
Molecular Weight ~500 (estimated) 392.2 (ESIMS) ~450 (estimated)
HPLC Purity N/A 98.67% N/A
Key NMR Signals N/A δ 11.55 (NH), 8.63 (Ar-H) N/A

Insights :

  • Compound 41’s pyrrole core shows downfield-shifted NH protons (δ 11.55 ppm), whereas the target’s imidazole NH would likely resonate near δ 8–9 ppm .

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